molecular formula C12H26O4S4 B12840489 Methyl-(10-methylsulfonothioyloxydecoxy)-oxo-sulfanylidene-lambda6-sulfane

Methyl-(10-methylsulfonothioyloxydecoxy)-oxo-sulfanylidene-lambda6-sulfane

Cat. No.: B12840489
M. Wt: 362.6 g/mol
InChI Key: IYQPTCAZIBURFA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,10-Decadiyl Bismethanethiosulfonate can be synthesized through a multi-step process involving the reaction of decane-1,10-dithiol with methanesulfonyl chloride under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol groups. The reaction is carried out in an organic solvent like dichloromethane, and the temperature is maintained at around 0-5°C to control the reaction rate .

Industrial Production Methods

In an industrial setting, the production of 1,10-Decadiyl Bismethanethiosulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,10-Decadiyl Bismethanethiosulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,10-Decadiyl Bismethanethiosulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a cross-linking reagent to study protein-protein interactions and to stabilize protein structures.

    Biology: Employed in the modification of enzymes and other proteins to study their function and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.

    Industry: Utilized in the production of specialized polymers and materials with unique properties

Mechanism of Action

The primary mechanism of action of 1,10-Decadiyl Bismethanethiosulfonate involves the formation of covalent bonds between sulfhydryl groups on proteins or other molecules. This cross-linking can stabilize protein structures, inhibit enzyme activity, or alter the function of the target molecule. The compound targets sulfhydryl groups and forms a stable thioether linkage, which is resistant to hydrolysis and other chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1,6-Hexanediyl Bismethanethiosulfonate
  • 1,8-Octanediyl Bismethanethiosulfonate
  • 1,12-Dodecanediyl Bismethanethiosulfonate

Comparison

1,10-Decadiyl Bismethanethiosulfonate is unique due to its specific chain length, which provides an optimal balance between flexibility and stability in cross-linking applications. Compared to shorter-chain analogs like 1,6-Hexanediyl Bismethanethiosulfonate, it offers greater flexibility, while longer-chain analogs like 1,12-Dodecanediyl Bismethanethiosulfonate may provide additional stability but at the cost of reduced solubility and increased steric hindrance .

Properties

Molecular Formula

C12H26O4S4

Molecular Weight

362.6 g/mol

IUPAC Name

methyl-(10-methylsulfonothioyloxydecoxy)-oxo-sulfanylidene-λ6-sulfane

InChI

InChI=1S/C12H26O4S4/c1-19(13,17)15-11-9-7-5-3-4-6-8-10-12-16-20(2,14)18/h3-12H2,1-2H3

InChI Key

IYQPTCAZIBURFA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=S)OCCCCCCCCCCOS(=O)(=S)C

Origin of Product

United States

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